1-(Thiazol-4-ylmethyl)cyclopropan-1-amine
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Overview
Description
1-(Thiazol-4-ylmethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a thiazole ring via a methylene bridge.
Preparation Methods
The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with a thiazole derivative. One common synthetic route includes the use of thiazole-4-carboxaldehyde, which reacts with cyclopropanamine in the presence of a reducing agent to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Thiazol-4-ylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Thiazol-4-ylmethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring’s nitrogen and sulfur atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(Thiazol-4-ylmethyl)cyclopropan-1-amine can be compared with other thiazole-containing compounds, such as:
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
2,4-Disubstituted thiazoles: Compounds with substituents at positions 2 and 4 of the thiazole ring, exhibiting diverse biological activities.
Thiazolidines: Saturated five-membered rings with sulfur and nitrogen, used in various pharmaceutical applications.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it a valuable scaffold for drug design and materials science .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c8-7(1-2-7)3-6-4-10-5-9-6/h4-5H,1-3,8H2 |
InChI Key |
VYUVAVFDOFINFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)N |
Origin of Product |
United States |
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